molecular formula C9H12N2O4 B072931 3,5-Dimethoxy-4-hydroxybenzhydrazide CAS No. 1443-76-1

3,5-Dimethoxy-4-hydroxybenzhydrazide

Cat. No. B072931
CAS RN: 1443-76-1
M. Wt: 212.2 g/mol
InChI Key: AKZAAANGIPRVDU-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-hydroxybenzhydrazide is a chemical compound with the molecular formula C9H12N2O4 . It has an average mass of 212.203 Da and a monoisotopic mass of 212.079712 Da .


Molecular Structure Analysis

The IUPAC Standard InChI for 3,5-Dimethoxy-4-hydroxybenzhydrazide is InChI=1S/C9H12N2O4/c1-14-6-3-5 (9 (13)11-10)4-7 (15-2)8 (6)12/h3-4,12H,10H2,1-2H3, (H,11,13) . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethoxy-4-hydroxybenzhydrazide include a molecular weight of 212.2026 . The compound has a density of 1.335, a melting point of 156-157°C, a boiling point of 379.5°C at 760mmHg, and a refractive index of 1.575 . The compound also has a precise quality of 212.08000, a PSA of 93.81000, and a logP of 1.10410 .

Scientific Research Applications

  • Application in Solid Phase Microextraction : A study used 4-hydroxybenzhydrazide for constructing covalent organic frameworks (COFs), which were then employed as solid phase microextraction (SPME) coatings. This enhanced the extraction efficiency towards phthalate esters in water samples (Guo et al., 2019).

  • Anti-Sickling, Analgesic, and Anti-Inflammatory Properties : Research has shown that 3,5-dimethoxy-4-hydroxybenzoic acid, closely related to the compound , exhibits significant anti-sickling properties on hemoglobin S, as well as analgesic and anti-inflammatory activities. This suggests its potential value in managing sickle cell disease (Gamaniel et al., 2000).

  • Bioelectrocatalytic Oxygen Reduction : A study reported the creation of a voltammetrically stable water-insoluble electrode modified with syringaldazine, a derivative of 3,5-dimethoxy-4-hydroxybenzaldehydrazine. This electrode showed catalytic activity towards dioxygen reduction, which is pH dependent (Nogala et al., 2007).

  • Theoretical Studies on Vibration Frequencies : The vibrational frequencies and structure of 4-hydroxybenzhydrazide have been studied theoretically to understand the differences observed in experimental and computational values, indicating the significance of intermolecular interactions (Li et al., 2013).

  • Synthesis of Novel Compounds : Various studies have explored the synthesis of new compounds using derivatives of 4-hydroxybenzhydrazide, indicating its role as a versatile precursor in organic synthesis. This includes the preparation of 1,3,5-trisubstituted pyrazoline derivatives and their evaluation for antibacterial activity (Raguraman & Santhi, 2014).

  • Application in Solid-Phase Peptide Synthesis : The compound has been utilized in the synthesis of Rink's polymer, a component in solid-phase peptide synthesis (Váradi et al., 2009).

Safety and Hazards

When handling 3,5-Dimethoxy-4-hydroxybenzhydrazide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

4-hydroxy-3,5-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-14-6-3-5(9(13)11-10)4-7(15-2)8(6)12/h3-4,12H,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZAAANGIPRVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162667
Record name 4-Hydroxy-3,5-dimethoxybenzohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID50162667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxy-4-hydroxybenzhydrazide

CAS RN

1443-76-1
Record name 4-Hydroxy-3,5-dimethoxybenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3,5-dimethoxybenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1443-76-1
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Record name 4-Hydroxy-3,5-dimethoxybenzohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID50162667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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